N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring fused to an oxazole ring, with an ethyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).
Coupling of Furan and Oxazole Rings: The furan and oxazole rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the oxazole derivative with ethylamine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts that can be easily recovered and reused, and ensuring that the processes are environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted furan and oxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-ethyl-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: Contains a pyridine ring instead of a furan ring.
N-ethyl-5-(benzofuran-2-yl)-1,2-oxazole-3-carboxamide: Features a benzofuran ring, adding additional aromaticity.
Uniqueness
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and oxazole rings, which confer distinct electronic and steric properties. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1461754-60-8 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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